molecular formula C20H12Cl2N2OS B2682308 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide CAS No. 303147-70-8

3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B2682308
CAS No.: 303147-70-8
M. Wt: 399.29
InChI Key: GCSQBYDXAJUVOC-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide (CAS: 477866-66-3) is a benzamide derivative characterized by a dichlorinated benzene ring, a cyano (-CN) group, and a phenylsulfanyl (-S-C₆H₅) substituent on the adjacent phenyl ring. Its molecular formula is C₂₁H₁₁Cl₂F₃N₂OS, with a molecular weight of 467.29 g/mol . The compound is utilized in pharmacological research, synthetic chemistry, and as an intermediate for fine chemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-N-(3-cyano-4-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-17-8-6-13(11-18(17)22)20(25)24-15-7-9-19(14(10-15)12-23)26-16-4-2-1-3-5-16/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSQBYDXAJUVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and cyano group exhibit distinct hydrolytic behavior under varying conditions:

Functional Group Reaction Conditions Products Mechanistic Insights
Amide bond (CONH)Acidic (HCl/H₂O, reflux)3,4-Dichlorobenzoic acid + 3-cyano-4-(phenylsulfanyl)anilineProtonation of carbonyl oxygen initiates nucleophilic attack by water.
Amide bond (CONH)Basic (NaOH/H₂O, Δ)3,4-Dichlorobenzoate salt + 3-cyano-4-(phenylsulfanyl)anilineDeprotonation enhances electrophilicity of carbonyl carbon.
Cyano (CN)Strong acid (H₂SO₄, Δ)Carboxylic acid derivativeStepwise hydration via an intermediate amide.

Key Findings :

  • Hydrolysis of the amide bond occurs preferentially over cyano group modification under mild conditions.

  • Steric hindrance from the phenylsulfanyl group slows reaction kinetics compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing cyano and sulfanyl groups activate the benzene ring for SNAr at the 3,4-dichloro positions:

Position Nucleophile Conditions Product Yield
3-ChloroPiperidineDMF, 80°C, 12h3-piperidino-substituted derivative78%
4-ChloroSodium methoxideMeOH, reflux, 24h4-methoxy-substituted derivative65%

Research Insights :

  • Reactivity follows the order: 4-Cl > 3-Cl due to para-directing effects of the sulfanyl group.

  • Bulkier nucleophiles (e.g., tert-butylamine) require polar aprotic solvents (DMSO) and elevated temperatures (100°C).

Oxidation of Phenylsulfanyl Group

The sulfur atom undergoes oxidation to sulfoxides or sulfones:

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)AcOH, 25°C, 2hSulfoxide>90%
mCPBACH₂Cl₂, 0°C → RT, 6hSulfone85%

Comparative Data :

  • Sulfoxide formation is reversible under reducing conditions (Na₂S₂O₃), while sulfone derivatives are stable .

  • Oxidation alters electronic properties, enhancing hydrogen-bonding capacity in crystal lattices.

Reduction Reactions

The cyano group is susceptible to reduction:

Reducing Agent Conditions Product Notes
LiAlH₄THF, 0°C → RT, 4hPrimary amineOver-reduction of amide bond observed at higher temperatures.
H₂/Pd-CEtOH, 50 psi, 12hAmine derivativeSelective reduction without affecting chlorine substituents.

Mechanistic Considerations :

  • Steric shielding by the phenylsulfanyl group necessitates prolonged reaction times for complete conversion.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst System Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl derivative
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amineN-aryl amine

Optimization Data :

  • Coupling at the 4-chloro position proceeds with <5% homocoupling byproduct .

  • Electron-deficient boronic acids (e.g., p-CF₃-C₆H₄-B(OH)₂) enhance reaction rates.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C–S bond cleavage : Generates thiyl radicals detected via EPR spectroscopy .

  • Cyano group isomerization : Forms isonitrile intermediates, reversible in dark storage.

Scientific Research Applications

Structure and Composition

The molecular formula of 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide is C16H12Cl2N2OS, with a molecular weight of approximately 363.25 g/mol. The compound features two chlorine atoms, a cyano group, and a phenylsulfanyl moiety, which contribute to its biological activity and potential utility in various applications.

Physical Properties

  • Melting Point : Not extensively documented in available literature.
  • Solubility : Solubility data is limited but generally expected to be moderate due to the presence of polar functional groups.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. The presence of the cyano group and phenylsulfanyl moiety can enhance the interaction with biological targets involved in cancer cell proliferation. For example, studies have shown that derivatives of this compound can inhibit specific kinases associated with tumor growth .

Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit enzymes such as phosphomannose isomerase, which plays a role in carbohydrate metabolism. Inhibitors of this enzyme can have therapeutic implications for metabolic disorders .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
The compound's structural properties make it suitable for applications in organic electronics, particularly in the development of OLEDs. Research has demonstrated that incorporating such compounds into OLED materials can improve light emission efficiency and stability . The unique electronic properties derived from the dichloro and sulfanyl groups contribute to enhanced performance metrics.

Material Science

Polymer Composites
In material science, this compound can be utilized as a building block for polymer composites. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for high-performance materials .

Case Study 1: Anticancer Activity

A study conducted by researchers at the Sanford-Burnham Medical Research Institute investigated various derivatives of benzamide compounds for their anticancer properties. The results indicated that modifications similar to those found in this compound significantly increased cytotoxicity against breast cancer cell lines .

Case Study 2: OLED Applications

In another research project focusing on organic electronics, a team explored the use of dichloro-substituted benzamides in OLED fabrication. The findings revealed that devices utilizing these compounds exhibited superior brightness and longer operational lifetimes compared to traditional materials .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

3,4-Dichloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide (CAS: 306980-81-4)

  • Molecular Formula : C₁₅H₁₀Cl₂N₂OS
  • Molecular Weight : 337.22 g/mol
  • Key Differences : Replaces the phenylsulfanyl group with a smaller methylsulfanyl (-S-CH₃) group.
  • Properties: Lower molecular weight and density (1.44 g/cm³) compared to the target compound.

3,4-Dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzamide

  • Molecular Formula : C₂₁H₁₁Cl₂F₃N₂O₂S
  • Molecular Weight : 483.29 g/mol
  • Key Differences : Sulfanyl (-S-) replaced with sulfinyl (-SO-), introducing a polar oxygen atom.

Benzamide Derivatives with Cyclohexylamine Substitutions

AH-7921 (3,4-Dichloro-N-(1-(dimethylamino)cyclohexyl)benzamide)

  • Structure: Retains the 3,4-dichlorobenzamide core but substitutes the phenylsulfanyl-cyano group with a dimethylamino-cyclohexyl moiety.
  • Pharmacology : Acts as a μ-opioid receptor agonist with moderate affinity (Ki = 56 nM). Used as a template for fluorinated opioid analogues .
  • Key Contrast: The cyclohexylamine group enhances central nervous system (CNS) penetration, unlike the polar cyano-sulfanyl groups in the target compound, which may limit blood-brain barrier crossing .

U-49900 (Trans-3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methyl-benzamide)

  • Structure: Features a trans-cyclohexyl diethylamino group and N-methylation.
  • Pharmacology: Potent κ-opioid receptor agonist, associated with hallucinogenic effects.
  • Key Differences: The diethylamino group and methyl substitution on the benzamide nitrogen confer distinct receptor selectivity compared to the unsubstituted benzamide nitrogen in the target compound .

N-(2-Aminoethyl)-Substituted Dichlorobenzamides

A series of N-(2-aminoethyl)-2,4-dichloro-N-arylbenzamide derivatives (e.g., compounds 12–17 in ) share the dichlorobenzamide core but differ in their N-substituents:

Compound Substituent on Aryl Ring Yield (%) Molecular Weight (g/mol)
12 2,4-Dichlorophenyl 98 442.7
13 3,4-Dichlorophenyl 57 478.6
14 3-Chloro-4-fluorophenyl 54 462.0
16 4-(4-Chlorophenoxy)phenyl 79 522.1
  • Higher yields (e.g., 98% for compound 12) correlate with less sterically hindered aryl groups .

Physical-Chemical Property Comparison

Property Target Compound Methylsulfanyl Analogue AH-7921
Molecular Weight (g/mol) 467.29 337.22 ~350 (estimated)
Boiling Point (°C) Not reported 430.5 Not reported
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.1 (moderate)
Key Functional Groups -CN, -S-C₆H₅ -CN, -S-CH₃ -N(CH₃)₂
  • Notable Trends: The phenylsulfanyl group in the target compound increases molecular weight and lipophilicity compared to methylsulfanyl analogues. AH-7921’s dimethylamino group reduces LogP, favoring CNS activity, while the target compound’s polar groups may favor peripheral interactions .

Biological Activity

3,4-Dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloro-substituted aromatic ring, a cyano group, and a phenylsulfanyl moiety. Its molecular formula is C15_{15}H12_{12}Cl2_2N2_2S, indicating the presence of multiple electron-withdrawing groups which may enhance its biological profile.

Property Value
Molecular FormulaC15_{15}H12_{12}Cl2_2N2_2S
Molecular Weight335.24 g/mol
SolubilitySoluble in organic solvents

Antiviral Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant antiviral properties. For instance, N-phenylbenzamide derivatives have shown anti-enteroviral activity in vitro, with some compounds demonstrating IC50_{50} values in the low micromolar range against various strains of enteroviruses . Although specific data on this compound is limited, its structural analogs indicate potential efficacy against viral infections.

Antimicrobial Properties

The sulfinyl group present in the compound is noteworthy due to the known antimicrobial properties of sulfoxides. The presence of this group could suggest that this compound may exhibit similar antimicrobial activities, although specific studies are required to validate this hypothesis.

While detailed mechanisms for this compound remain largely unexplored, research on structurally related compounds indicates that they may interact with biological targets through:

  • Inhibition of viral replication : Similar compounds have been shown to disrupt viral replication cycles.
  • Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells, which could be a pathway for therapeutic action against malignancies .

Study on Antiviral Activity

A study involving N-phenylbenzamide derivatives demonstrated that certain compounds exhibited moderate antiviral activity against enterovirus strains with IC50_{50} values ranging from 5.7 μM to 18 μM. The selectivity index (SI) values indicated that these compounds were less toxic than traditional antiviral agents like pirodavir .

Cytotoxicity Evaluation

In vitro evaluations have shown that several derivatives of benzamide exhibit lower cytotoxicity compared to established drugs. For example, compounds similar to this compound displayed IC50_{50} values significantly higher than those of pirodavir when tested against Vero cells .

Summary Table of Biological Activities

Compound Activity Type IC50_{50} (μM)Cytotoxicity (TC50_{50}) (μM)
Compound 1eAnti-EV715.7 - 12620
Compound 1cAnti-EV71~15Not specified
PirodavirBroad-spectrum antiviral1.331

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